1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
CAS No.: 843621-71-6
Cat. No.: VC6683903
Molecular Formula: C19H19N5O3S
Molecular Weight: 397.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 843621-71-6 |
|---|---|
| Molecular Formula | C19H19N5O3S |
| Molecular Weight | 397.45 |
| IUPAC Name | 1-(2-aminoethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
| Standard InChI | InChI=1S/C19H19N5O3S/c1-27-12-6-8-13(9-7-12)28(25,26)17-16-19(24(11-10-20)18(17)21)23-15-5-3-2-4-14(15)22-16/h2-9H,10-11,20-21H2,1H3 |
| Standard InChI Key | QIQKBBOAKMEFGO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCN)N |
Introduction
The compound 1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine represents a complex heterocyclic structure with potential applications in medicinal chemistry. This molecule belongs to the quinoxaline family, which is known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis
This compound can be synthesized through multi-step organic reactions involving:
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Formation of the pyrrolo[2,3-b]quinoxaline core: Typically achieved via cyclization reactions of quinoxaline derivatives.
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Sulfonylation reaction: Introduction of the (4-methoxyphenyl)sulfonyl group using sulfonyl chlorides.
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Aminoethyl substitution: Functionalization with an aminoethyl chain through nucleophilic substitution or reductive amination.
Anticancer Potential
Quinoxaline derivatives are widely studied for their anticancer properties due to their ability to:
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Inhibit DNA synthesis by intercalating into DNA strands.
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Act as kinase inhibitors targeting specific signaling pathways in cancer cells.
Studies on similar compounds have shown activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .
Antimicrobial Activity
Quinoxaline-based compounds exhibit antimicrobial efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial DNA replication.
Mechanism of Action
The compound likely acts by:
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Binding to enzyme active sites or DNA grooves.
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Modulating oxidative stress pathways in cells.
Applications
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Drug Development: The compound is a promising candidate for anticancer drug discovery due to its structural features and bioactivity.
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Chemical Probes: It can serve as a molecular probe for studying enzyme inhibition or DNA interactions.
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Material Science: Quinoxaline derivatives are also explored for optoelectronic applications.
Experimental Data
While specific experimental data on this compound is scarce, closely related derivatives have demonstrated significant biological activities:
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IC50 values ranging from 1.9–7.5 µg/mL against cancer cell lines .
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Favorable pharmacokinetic profiles when modified with hydrophilic substituents.
Challenges
The synthesis of such complex heterocycles often involves low yields and requires optimization for scalability.
Future Research
Future studies should focus on:
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Comprehensive biological screening across diverse cell lines.
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Structural optimization to improve selectivity and potency.
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Toxicological evaluation to ensure safety profiles.
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